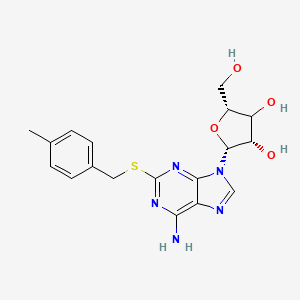
5-Hydroxy-TSU-68
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-TSU-68 is a hydroxylated derivative of TSU-68, which is a low molecular weight inhibitor of tyrosine kinases for vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor β, and fibroblast growth factor receptor 1 . This compound is primarily studied for its potential anticancer properties due to its ability to inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels .
Méthodes De Préparation
5-Hydroxy-TSU-68 is synthesized through the hydroxylation of TSU-68The reaction conditions typically involve the use of specific enzymes or chemical reagents that facilitate the hydroxylation process . Industrial production methods for this compound are not widely documented, but they likely follow similar principles of chemical synthesis and purification as those used in laboratory settings.
Analyse Des Réactions Chimiques
5-Hydroxy-TSU-68 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
5-Hydroxy-TSU-68 has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of hydroxylation on the biological activity of indolinone derivatives.
Biology: It is used to investigate the role of tyrosine kinase inhibitors in cellular processes such as angiogenesis and cell proliferation.
Medicine: It is studied for its potential use as an anticancer agent due to its ability to inhibit angiogenesis and tumor growth.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
5-Hydroxy-TSU-68 exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in the signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these enzymes, this compound disrupts the signaling pathways that promote angiogenesis and tumor growth. The molecular targets of this compound include vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor β, and fibroblast growth factor receptor 1 .
Comparaison Avec Des Composés Similaires
5-Hydroxy-TSU-68 is similar to other hydroxylated indolinone derivatives, such as:
TSU-68: The parent compound of this compound, which also inhibits tyrosine kinases and has anticancer properties.
Sunitinib: Another tyrosine kinase inhibitor used in the treatment of cancer.
Propriétés
Formule moléculaire |
C18H18N2O4 |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
3-[5-[(Z)-(5-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H18N2O4/c1-9-12(4-6-17(22)23)10(2)19-16(9)8-14-13-7-11(21)3-5-15(13)20-18(14)24/h3,5,7-8,19,21H,4,6H2,1-2H3,(H,20,24)(H,22,23)/b14-8- |
Clé InChI |
APJYZRJDCRLKDI-ZSOIEALJSA-N |
SMILES isomérique |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=CC(=C3)O)NC2=O |
SMILES canonique |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=CC(=C3)O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[Thr28, Nle31]-Cholecystokinin (25-33), sulfated](/img/structure/B12389661.png)
![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B12389664.png)
![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12389668.png)

![(1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one](/img/structure/B12389678.png)

![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)


